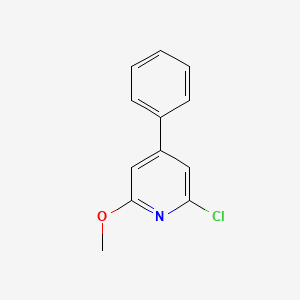
tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a cyanomethyl group, and an indoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo-indoline derivatives.
Reduction: Amino-indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, indoline derivatives are studied for their potential therapeutic properties. This compound may serve as a precursor for the synthesis of bioactive molecules with anticancer, antimicrobial, or anti-inflammatory activities.
Medicine: Pharmaceutical research utilizes this compound to develop new drugs and therapeutic agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, while the indoline core can engage in π-π stacking or hydrogen bonding with biological molecules.
Comparaison Avec Des Composés Similaires
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 1-indolecarboxylate
- tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-(cyanomethyl)indoline-1-carboxylate is unique due to the presence of both the cyanomethyl and tert-butyl ester groups. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
tert-butyl 2-(cyanomethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-12(8-9-16)10-11-6-4-5-7-13(11)17/h4-7,12H,8,10H2,1-3H3 |
Clé InChI |
VDRHIVDMURRXAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















